molecular formula C23H24Cl6N2O4 B12804814 Carbamic acid, butyl-, methylenebis(3,4,6-trichloro-o-phenylene) ester CAS No. 27891-39-0

Carbamic acid, butyl-, methylenebis(3,4,6-trichloro-o-phenylene) ester

Cat. No.: B12804814
CAS No.: 27891-39-0
M. Wt: 605.2 g/mol
InChI Key: HTHIIUBXSHBEAX-UHFFFAOYSA-N
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Description

Carbamic acid, butyl-, methylenebis(3,4,6-trichloro-o-phenylene) ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple chlorine atoms and a carbamate ester functional group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, butyl-, methylenebis(3,4,6-trichloro-o-phenylene) ester typically involves the reaction of butyl carbamate with methylenebis(3,4,6-trichloro-o-phenylene) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in specialized reactors. The process includes the careful handling of reagents and the use of advanced purification techniques to obtain a high-purity product. The production methods are designed to be efficient and cost-effective while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, butyl-, methylenebis(3,4,6-trichloro-o-phenylene) ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the ester into different reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Carbamic acid, butyl-, methylenebis(3,4,6-trichloro-o-phenylene) ester has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of carbamic acid, butyl-, methylenebis(3,4,6-trichloro-o-phenylene) ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The pathways involved may include the inhibition of enzyme activity or the alteration of membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, butyl ester: A simpler ester with similar functional groups but lacking the complex aromatic structure.

    Methylenebis(3,4,6-trichloro-o-phenylene) ester: Another ester with a similar aromatic backbone but different substituents.

Uniqueness

Carbamic acid, butyl-, methylenebis(3,4,6-trichloro-o-phenylene) ester is unique due to its combination of multiple chlorine atoms and a carbamate ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

27891-39-0

Molecular Formula

C23H24Cl6N2O4

Molecular Weight

605.2 g/mol

IUPAC Name

[2-[[2-(butylcarbamoyloxy)-3,5,6-trichlorophenyl]methyl]-3,4,6-trichlorophenyl] N-butylcarbamate

InChI

InChI=1S/C23H24Cl6N2O4/c1-3-5-7-30-22(32)34-20-12(18(28)14(24)10-16(20)26)9-13-19(29)15(25)11-17(27)21(13)35-23(33)31-8-6-4-2/h10-11H,3-9H2,1-2H3,(H,30,32)(H,31,33)

InChI Key

HTHIIUBXSHBEAX-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)OC(=O)NCCCC

Origin of Product

United States

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